molecular formula C27H48N2O3 B033829 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione CAS No. 106917-31-1

1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione

Cat. No.: B033829
CAS No.: 106917-31-1
M. Wt: 448.7 g/mol
InChI Key: VXTRPEFUPWORNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-609 potassium is synthesized through the reaction of tricyclodecan-9-yl-xanthogenate with potassium hydroxide. The reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of D-609 potassium involves the large-scale synthesis of tricyclodecan-9-yl-xanthogenate followed by its reaction with potassium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: D-609 potassium primarily undergoes substitution reactions due to the presence of the xanthogenate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of D-609 potassium .

Scientific Research Applications

Chemistry: D-609 potassium is used as a tool to study the role of phosphatidylcholine-specific phospholipase C in various biochemical pathways. It helps in understanding the enzyme’s function and its impact on lipid signaling .

Biology: In biological research, D-609 potassium is employed to investigate cellular processes such as cell proliferation, differentiation, and apoptosis. It is particularly useful in studying the effects of PC-PLC inhibition on these processes .

Medicine: D-609 potassium has shown potential in the treatment of various diseases, including cancer and viral infections. Its ability to inhibit PC-PLC makes it a promising candidate for developing new therapeutic agents .

Industry: In the pharmaceutical industry, D-609 potassium is used in the development of drugs targeting PC-PLC. It is also utilized in the production of diagnostic tools for detecting PC-PLC activity .

Comparison with Similar Compounds

Uniqueness: D-609 potassium is unique in its selective inhibition of PC-PLC, which distinguishes it from other phospholipase inhibitors. Its dual action on PC-PLC and sphingomyelin synthase provides a broader impact on lipid signaling pathways, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

1-(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N2O3/c1-7-8-9-10-11-12-13-14-15-16-17-22-18-24(31)28(25(22)32)23-19-26(3,4)29(21(2)30)27(5,6)20-23/h22-23H,7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTRPEFUPWORNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(N(C(C2)(C)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044778
Record name 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione
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Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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CAS No.

106917-31-1
Record name Sanduvor 3058
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Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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Record name 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione
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Record name 1-acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
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Record name 2,5-Pyrrolidinedione, 1-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-3-dodecyl-
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